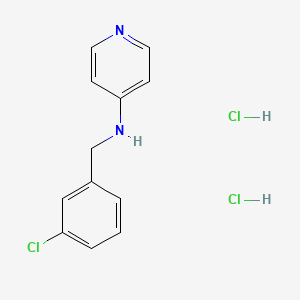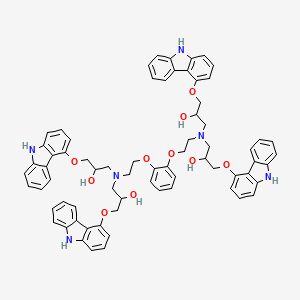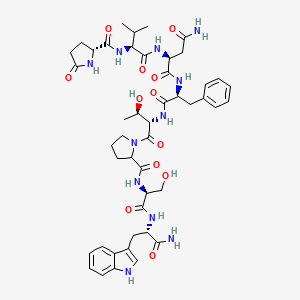
H-D-Pyr-Val-Asn-Phe-Thr-DL-Pro-Ser-Trp-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-D-Pyr-Val-Asn-Phe-Thr-DL-Pro-Ser-Trp-NH2 (HDPVAFTDLPSWNH2) is a peptide molecule composed of 11 amino acids. It is a small peptide with a molecular weight of 1369.7 Da. HDPVAFTDLPSWNH2 is a synthetic peptide that has been used in a variety of scientific research applications, including as a biomarker for disease diagnosis and as a therapeutic agent for treating various medical conditions.
科学研究应用
HDPVAFTDLPSWNH2 has been used in a variety of scientific research applications. It has been studied as a biomarker for disease diagnosis, as a therapeutic agent for treating various medical conditions, and as a tool for studying protein-protein interactions. In addition, HDPVAFTDLPSWNH2 has been used as a model peptide in studies of peptide folding, structure, and function.
作用机制
The mechanism of action of HDPVAFTDLPSWNH2 is not yet fully understood. However, it is believed to interact with a variety of proteins and receptors in the body, including those involved in inflammation, cell signaling, and immune response. It is thought that HDPVAFTDLPSWNH2 may act as a modulator of these proteins and receptors, altering their activity and thus influencing the body’s response to various stimuli.
Biochemical and Physiological Effects
Studies have shown that HDPVAFTDLPSWNH2 has a variety of biochemical and physiological effects. It has been shown to modulate the activity of various proteins and receptors, as well as to induce anti-inflammatory and anti-oxidant effects. In addition, HDPVAFTDLPSWNH2 has been shown to have an effect on cell proliferation, cell differentiation, and cell death.
实验室实验的优点和局限性
HDPVAFTDLPSWNH2 has several advantages for use in laboratory experiments. It is a small peptide with a low molecular weight, making it easy to synthesize and handle. In addition, its structure is well-defined, allowing for precise control over its activity. However, there are also some limitations to using HDPVAFTDLPSWNH2 in laboratory experiments. For example, its activity is relatively weak, making it difficult to study at low concentrations.
未来方向
There are a number of potential future directions for HDPVAFTDLPSWNH2. One possibility is to use it as a tool for studying protein-protein interactions and peptide folding. In addition, HDPVAFTDLPSWNH2 could be used to develop novel therapeutic agents for treating various medical conditions. Finally, it could be used as a biomarker for disease diagnosis or as a tool for studying the effects of environmental toxins on human health.
合成方法
HDPVAFTDLPSWNH2 is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise coupling of amino acids onto a solid support, such as a resin or a bead, in order to form a peptide chain. The peptide is then cleaved from the support and purified. SPPS is a versatile and efficient method for synthesizing peptides, and it is often used to produce peptides with a wide range of lengths and sequences.
属性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3R)-1-[2-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-3-methyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H61N11O12/c1-23(2)37(55-40(63)29-15-16-36(61)50-29)45(68)53-32(20-35(47)60)41(64)52-31(18-25-10-5-4-6-11-25)42(65)56-38(24(3)59)46(69)57-17-9-14-34(57)44(67)54-33(22-58)43(66)51-30(39(48)62)19-26-21-49-28-13-8-7-12-27(26)28/h4-8,10-13,21,23-24,29-34,37-38,49,58-59H,9,14-20,22H2,1-3H3,(H2,47,60)(H2,48,62)(H,50,61)(H,51,66)(H,52,64)(H,53,68)(H,54,67)(H,55,63)(H,56,65)/t24-,29-,30+,31+,32+,33+,34?,37+,38+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYYPYIKSOXJOI-SZNSBZIYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCCC1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]5CCC(=O)N5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H61N11O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
960.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Pyr-Val-Asn-Phe-Thr-DL-Pro-Ser-Trp-NH2 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


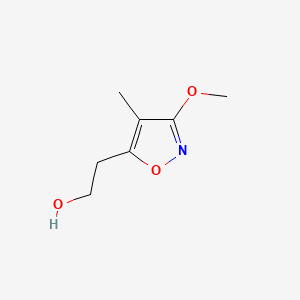
![3-Benzyl-6-methyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B586707.png)
![(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B586710.png)
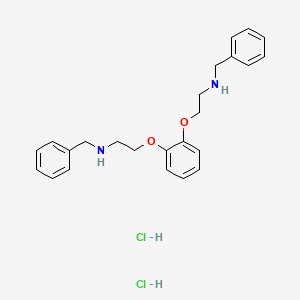

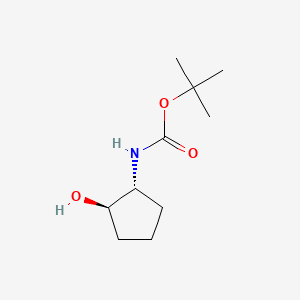
![Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B586717.png)

